molecular formula C23H25N3O2 B2821334 2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034237-60-8

2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2821334
CAS No.: 2034237-60-8
M. Wt: 375.472
InChI Key: RJGAOOWGDMEHLV-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalen-2-yloxy acetic acid, which is then reacted with a piperidine derivative. The final step involves the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy acetic acid derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide apart is its combination of three distinct ring systems, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.

Biological Activity

2-(Naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4OC_{22}H_{24}N_{4}O with a molecular weight of 376.5 g/mol. The structure features a naphthalene moiety linked to a piperidine ring via an acetamide functional group, which is significant for its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable antiproliferative activities against various cancer cell lines. For instance, studies have shown that related naphthalene derivatives can significantly inhibit the proliferation of nasopharyngeal carcinoma (NPC-TW01) cells with an IC50 value as low as 0.6 µM . This inhibition is attributed to alterations in the cell cycle, particularly an accumulation of cells in the S phase, indicating a potential mechanism of action involving disruption of normal cell division processes.

Cell Line IC50 (µM) Mechanism
NPC-TW010.6Cell cycle arrest in S phase
Lung carcinoma (H661)N/AN/A
Hepatoma (Hep3B)N/AN/A
Renal carcinoma (A498)N/AN/A
Gastric cancer (MKN45)N/AN/A

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly through its piperidine component. Piperidine derivatives have been explored for their ability to modulate cholinergic activity, which may be relevant for conditions such as Alzheimer's disease . The incorporation of piperidine rings has been linked to improved binding affinities for acetylcholinesterase inhibitors, suggesting that this compound could also be evaluated for cognitive enhancement or neuroprotective effects.

The precise mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to cancer progression and neuronal health. The compound's ability to inhibit enzyme activity or modulate receptor functions is critical for its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, contributing to our understanding of the potential applications of this compound:

  • Antiproliferative Activity : A study highlighted the synthesis and evaluation of naphthalene derivatives against various cancer cell lines, demonstrating significant cytotoxicity specifically towards NPC-TW01 cells without affecting normal peripheral blood mononuclear cells .
  • Cholinergic Modulation : Research on piperidine derivatives indicates their role in enhancing cognitive function by inhibiting cholinesterase enzymes, suggesting that similar mechanisms could be explored for this compound .
  • Structural Analysis : X-ray crystallography has provided insights into the molecular geometry and interactions within the crystal lattice, which can influence the compound's reactivity and biological activity .

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-23(17-28-22-6-5-19-3-1-2-4-20(19)15-22)25-16-18-9-13-26(14-10-18)21-7-11-24-12-8-21/h1-8,11-12,15,18H,9-10,13-14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGAOOWGDMEHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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